molecular formula C13H9ClF3N3O B1412680 3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide CAS No. 1823183-42-1

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

Cat. No. B1412680
CAS RN: 1823183-42-1
M. Wt: 315.68 g/mol
InChI Key: OHLNLWQGSRJODS-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide (3-CFM-BZ) is a novel synthetic compound that has emerged as an important tool for scientists in the fields of organic chemistry and biochemistry. This compound is known for its unique properties, such as its ability to act as an inhibitor of enzymes, its ability to bind with certain proteins, and its ability to interfere with metabolic pathways. 3-CFM-BZ has been used in a variety of scientific research applications, including the study of drug metabolism, protein-protein interactions, and cancer research.

Scientific Research Applications

Crystallographic Analysis and Molecular Interactions

The compound 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, a derivative of the title compound, has been studied for its crystallographic properties. This compound, known as the fungicide fluazinam, exhibits distinct molecular interactions in its crystal form. Specifically, the dihedral angle between the pyridine and benzene ring planes is significant, and the crystal structure features unique N-H...F hydrogen bonds, C-Cl...π, and N-O...π interactions, forming a three-dimensional network (Youngeun Jeon et al., 2013).

Synthesis and Chemical Properties

The title compound's derivatives are integral in the synthesis of various chemical structures. For instance, its role in the synthesis of Pyrazolo[1,5‐a]Pyridines via Azirines has been documented. This process involves the interaction of 2-Chloro-5-(trifluoromethyl)pyridine with other chemicals, demonstrating the compound's utility in creating complex heterocycles (Stephen N. Greszler & K. Stevens, 2009).

Role in Forming Pyrazolines and Pyrazoles

The compound plays a crucial role in the formation and transformation of various pyrazoline and pyrazole derivatives. A study demonstrates the thermal elimination process to form pyrazoles from 5-hydroxy-5-trifluoromethyl-4,5-dihydropyrazoles, indicating its potential in synthesizing complex fluorine-containing compounds (Shiv P. Singh et al., 1999).

Photophysical Properties in Lanthanide Complexes

The ligand 2,6-bis(1-methylbenzimidazol-2-yl)pyridine, related to the title compound, has been explored for its interaction with lanthanide ions. These complexes, when used with lanthanide ions, exhibit interesting photophysical properties, suggesting their use in forming luminescent structures (C. Piguet et al., 1993).

Application in Polyimide Synthesis

A derivative of the title compound has been used in the synthesis of soluble polyimides, indicating its utility in material science. This process involved polycondensation with aromatic dianhydrides, leading to polyimides with notable solubility and thermal stability, important for industrial applications (Shujiang Zhang et al., 2007).

properties

IUPAC Name

3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O/c14-10-5-9(13(15,16)17)6-19-11(10)7-2-1-3-8(4-7)12(18)20-21/h1-6,21H,(H2,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNLWQGSRJODS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=NO)N)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide
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3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-hydroxybenzimidamide

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